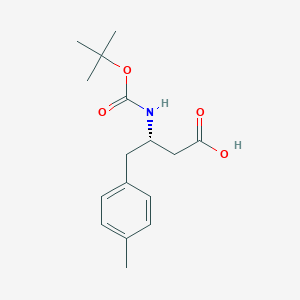

(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Descripción general

Descripción

“(S)-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid” is a chemical compound with the molecular formula C14H19NO4 . It’s available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases. The empirical formula is C14H19NO4 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various chemical databases .Aplicaciones Científicas De Investigación

Synthesis of Collagen Cross-Links : Adamczyk, Johnson, and Reddy (1999) described the efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links, starting from a related compound (Adamczyk, Johnson, & Reddy, 1999).

Catalysis and N-tert-Butoxycarbonylation : Heydari et al. (2007) demonstrated the use of H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting the significance of tert-butoxycarbonyl amino acids in peptide synthesis due to their resistance to racemization (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Asymmetric Hydrogenation and Pharmacophore Preparation : Kubryk and Hansen (2006) synthesized (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid via asymmetric hydrogenation, which is crucial for the preparation of certain pharmacophores (Kubryk & Hansen, 2006).

Synthesis of Neuroexcitant Analogs : Pajouhesh et al. (2000) used a similar compound in the synthesis of neuroexcitant analogs, demonstrating its utility in developing compounds with potential neurological applications (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).

Peptide Synthesis : Gaehde and Matsueda (2009) synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, suitable as a handle in the solid-phase synthesis of peptide alpha-carboxamides, highlighting its role in peptide synthesis (Gaehde & Matsueda, 2009).

Safety and Hazards

Mecanismo De Acción

Target of action

The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .

Mode of action

Without specific information on the compound, it’s difficult to detail its mode of action. Compounds with a tert-butyl group are known to have unique reactivity patterns, which could influence how “(s)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid” interacts with its targets .

Biochemical pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Pharmacokinetics

The tert-butyl group is known to have unique reactivity patterns, which could influence the compound’s pharmacokinetics .

Result of action

The tert-butyl group is known to have unique reactivity patterns, which could influence the effects of the compound .

Action environment

The tert-butyl group is known to have unique reactivity patterns, which could influence how the compound behaves in different environments .

Propiedades

IUPAC Name |

(3S)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHQBNUMNOJEPZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901147010 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901147010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-96-9 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901147010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)